molecular formula C18H22N4O5S B2878503 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946373-28-0

4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No. B2878503
CAS RN: 946373-28-0
M. Wt: 406.46
InChI Key: BRMLKKXZBKFQLP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular weight of 398.42 . It has a solid physical form and is stored under an inert atmosphere at room temperature .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 475.6±45.0 °C at 760 mmHg . The compound has a molar refractivity of 57.9±0.3 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on the synthesis of novel compounds using "4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine" or related structures as a starting point or intermediate. For instance, novel heterocyclic compounds have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Antimicrobial Activities

The compound and its derivatives have been explored for their antimicrobial activities. Research has involved the synthesis of various derivatives and testing their effectiveness against a range of microorganisms. Some compounds have shown good to moderate activities against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi (Bektaş et al., 2010).

Pharmacological Applications

Significant efforts have been made to identify pharmacologically active compounds among derivatives, including studies on antiarrhythmic, antiaggregation, hemorheological, and antiserotonin activities. Some derivatives have shown greater activity in specific pharmacological assays compared to known drugs, highlighting their potential for development into therapeutic agents (Zhukovskaya et al., 2017).

Antipsychotic Potential

Research into conformationally restricted derivatives has shown promise for the development of antipsychotic drugs. Certain compounds have demonstrated selective affinity for serotonin and dopamine receptors, suggesting their potential use as antipsychotic agents with evaluations through in vitro and in vivo assays (Raviña et al., 2000).

Intermediate for Antihypertensive Drugs

An improved process for preparing an important intermediate for the antihypertensive agent Doxazosin has been described. This research highlights the compound's role in the synthesis of pharmaceuticals aimed at treating conditions such as hypertension and benign prostate hyperplasia (Ramesh et al., 2006).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H320, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-13-19-17(12-18(20-13)25-2)21-5-7-22(8-6-21)28(23,24)14-3-4-15-16(11-14)27-10-9-26-15/h3-4,11-12H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMLKKXZBKFQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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